molecular formula C16H14N4O3 B6541427 N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1060199-16-7

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

カタログ番号: B6541427
CAS番号: 1060199-16-7
分子量: 310.31 g/mol
InChIキー: IKJVUQHHKQHFSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a heterocyclic compound featuring a 5-methyl-1,2-oxazole ring linked via an acetamide group to a 4-phenyl-1,6-dihydropyrimidin-6-one moiety. The phenyl substituent at position 4 of the dihydropyrimidinone may enhance lipophilicity, influencing membrane permeability and target binding.

特性

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11-7-14(19-23-11)18-15(21)9-20-10-17-13(8-16(20)22)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJVUQHHKQHFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulphonamide (L1)

Key Differences :

  • L1 shares the N-(5-methyl-1,2-oxazol-3-yl) group but replaces the acetamide-linked dihydropyrimidinone with a benzene sulphonamide Schiff base (Figure 4, ).
  • The Schiff base (imine) in L1 introduces a planar, conjugated system that may facilitate metal chelation or redox activity, unlike the target’s dihydropyrimidinone.

Functional Implications :

  • Sulphonamides are classically associated with antimicrobial activity, suggesting L1 may target bacterial enzymes (e.g., dihydropteroate synthase). In contrast, the dihydropyrimidinone in the target compound is more likely to modulate eukaryotic targets like kinases or ion channels .

Analogues with Pyrimidinone/Tetrahydropyrimidinone Cores

(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compounds m, n, o)

Key Differences :

  • These compounds feature a 2-oxotetrahydropyrimidin-1(2H)-yl group (saturated pyrimidinone) compared to the partially unsaturated 1,6-dihydropyrimidinone in the target .
  • Bulky substituents (e.g., 2,6-dimethylphenoxyacetamido, diphenylhexane) increase molecular weight (649.77 g/mol vs. ~310 g/mol for the target) and lipophilicity, likely reducing solubility but improving membrane penetration .

Functional Implications :

  • The stereochemistry (R/S configurations) in compounds m, n, o suggests tailored receptor-binding profiles, whereas the target compound’s simpler structure may offer broader selectivity.

Precursor/Related Metabolite: 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic Acid

Key Differences :

  • This precursor (CAS 67523-81-3) lacks the 5-methyloxazole moiety and terminates in a carboxylic acid instead of an acetamide .
  • The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing metabolic stability due to conjugation pathways (e.g., glucuronidation).

Functional Implications :

  • The target compound’s acetamide linkage may enhance stability and bioavailability compared to the precursor’s acid form .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₆H₁₄N₄O₃* ~310.31 Not Provided 5-methyloxazole, dihydropyrimidinone acetamide, 4-phenyl substitution
L1 (Schiff base sulphonamide) C₁₇H₁₅N₃O₄S 373.38 Not Provided 5-methyloxazole, benzene sulphonamide, Schiff base
Compound m (tetrahydropyrimidinone) C₃₇H₄₃N₅O₅ 649.77 Not Provided 2-oxotetrahydropyrimidinyl, phenoxyacetamido, stereochemical complexity
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic Acid C₁₂H₁₁N₂O₃† 231.23‡ 67523-81-3 Dihydropyrimidinone core, carboxylic acid terminus

*Estimated based on structural analysis; †Assumed correction for CAS 67523-81-3 ( lists C₅H₈N₂, conflicting with the name); ‡Recalculated based on assumed formula.

Research Implications

  • Compared to L1 , the absence of a sulphonamide may reduce antibacterial activity but improve selectivity for non-microbial targets.
  • The smaller size and unsaturated core differentiate it from compounds m, n, o , suggesting distinct ADME profiles and therapeutic niches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。